p70 S6 Kinase substrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of p70 S6 Kinase substrate involves recombinant DNA technology. The gene encoding the kinase is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or insect cells. The host cells are cultured under specific conditions to express the kinase, which is subsequently purified using affinity chromatography techniques .

Industrial Production Methods: In industrial settings, large-scale production of this compound is achieved using bioreactors. The host cells are grown in bioreactors with controlled temperature, pH, and nutrient supply to maximize the yield of the kinase. The purification process involves multiple steps, including cell lysis, centrifugation, and chromatography, to obtain a highly pure form of the kinase .

Chemical Reactions Analysis

Types of Reactions: p70 S6 Kinase substrate primarily undergoes phosphorylation reactions. It is phosphorylated at multiple sites, including threonine 389 and serine 371, which are critical for its activation .

Common Reagents and Conditions: The phosphorylation of this compound is mediated by upstream kinases such as phosphoinositide-dependent kinase 1 (PDK1) and mTOR. The reactions typically occur in the presence of adenosine triphosphate (ATP) as a phosphate donor and require specific cofactors and conditions, such as the presence of divalent cations like magnesium .

Major Products Formed: The major product of the phosphorylation reactions is the activated form of this compound, which can then phosphorylate its downstream targets, including the S6 ribosomal protein .

Scientific Research Applications

p70 S6 Kinase substrate has a wide range of applications in scientific research:

Mechanism of Action

p70 S6 Kinase substrate exerts its effects through phosphorylation of the S6 ribosomal protein, which enhances the translation of mRNAs involved in protein synthesis. It is activated by the mTOR complex 1 (mTORC1) in response to growth factors, nutrients, and energy status. The activation involves multiple phosphorylation events, with threonine 389 being a critical site .

Comparison with Similar Compounds

Ribosomal protein S6 kinase beta-2 (S6K2): Another member of the S6 kinase family, which shares similar functions but has distinct regulatory mechanisms.

Mitogen-activated protein kinase (MAPK): A kinase involved in cell signaling pathways that regulate cell growth, differentiation, and apoptosis.

Uniqueness: p70 S6 Kinase substrate is unique in its specific role in the mTOR signaling pathway and its regulation of protein synthesis through phosphorylation of the S6 ribosomal protein. Its activation is tightly controlled by upstream signals, making it a critical node in the regulation of cell growth and metabolism .

Properties

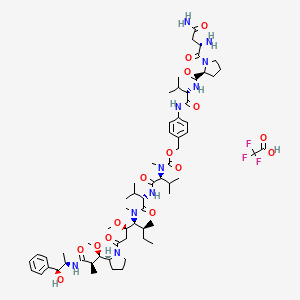

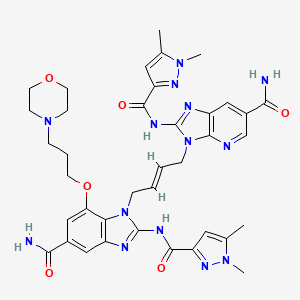

Molecular Formula |

C47H90N18O13 |

|---|---|

Molecular Weight |

1115.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C47H90N18O13/c1-23(2)21-31(42(74)65-36(26(6)67)44(76)63-34(24(3)4)45(77)78)62-43(75)35(25(5)66)64-40(72)30(16-12-20-57-47(54)55)60-41(73)32(22-33(51)68)61-39(71)29(15-11-19-56-46(52)53)59-38(70)28(14-8-10-18-49)58-37(69)27(50)13-7-9-17-48/h23-32,34-36,66-67H,7-22,48-50H2,1-6H3,(H2,51,68)(H,58,69)(H,59,70)(H,60,73)(H,61,71)(H,62,75)(H,63,76)(H,64,72)(H,65,74)(H,77,78)(H4,52,53,56)(H4,54,55,57)/t25-,26-,27+,28+,29+,30+,31+,32+,34+,35+,36+/m1/s1 |

InChI Key |

CCJCGTFCZNYOOQ-XBUKGXDQSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12392412.png)

![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide](/img/structure/B12392434.png)

![1,2-diamino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B12392435.png)

![4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392452.png)

![2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12392460.png)